molecular formula C15H20O3 B191923 Canellal CAS No. 66550-09-2

Canellal

Cat. No. B191923
CAS RN: 66550-09-2
M. Wt: 248.32 g/mol
InChI Key: LDAIOVKPAKFZHM-FBUXBERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canellal is a natural compound found in cinnamon bark and leaf oils. It is a pale yellow liquid with a sweet, spicy aroma. Canellal has been the subject of scientific research due to its potential therapeutic properties. In

Scientific Research Applications

Ethnobotanical and Biological Properties

Aniba canelilla, known as Canellal, has been studied for its diverse ethnobotanical uses and biological properties. It is used in traditional medicine for treating various diseases, including digestive, respiratory, inflammatory, and central nervous system disorders. The essential oil of A. canelilla, consisting of compounds like 1-nitro-2-phenylethane, metyleugenol, eugenol, and safrol, is a natural antioxidant and shows potential for use in cosmetics, perfumery, and pharmaceutical products. Research indicates antioxidant, antinociceptive, anti-inflammatory, cardio-modulating, hypotensive, hypnotic, anxiolytic, anticholinesterase, and antibiotic properties, making it potentially beneficial for aging-related diseases such as cardiovascular, chronic inflammatory, neurological, and degenerative diseases (Souza-Junior et al., 2020).

Phytochemical Aspects and Biological Activities

The Canellaceae family, to which Canellal belongs, has been used for treating muscular pains, infections, stomatitis, and other ailments. Essential oils from species like Canella winterana and Cinnamosma madagascariensis contain compounds such as 1,8-cineol, linalool, and limonene. These oils exhibit antibiotic, antifungal, insecticidal, larvicidal, trypanocidal, cytotoxic, immunomodulatory, anti-inflammatory, and anticonvulsant activities. This underscores the potential for new research and development in pharmaceutical applications (Oliveira et al., 2019).

Antinociceptive Activity

The main component of Aniba canelilla essential oil, 1-nitro-2-phenylethane, demonstrates significant antinociceptive effects, suggesting potential analgesic properties. This compound reduces abdominal writhes and decreases the second phase of the algic stimulus in the formalin test, indicating its potential use in pain management (de Lima et al., 2009).

properties

CAS RN

66550-09-2

Product Name

Canellal

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde

InChI

InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1

InChI Key

LDAIOVKPAKFZHM-FBUXBERBSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@]2(C=O)O)C=O)C

SMILES

CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C

Canonical SMILES

CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C

synonyms

(1alpha,4aalpha,6beta,8abeta)-(+-)-isomer of muzigadial
canellal
muzigadial

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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